
Stilbenavir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stilbenavir, also known as NSC34931, is a stilbene disulfonic acid derivative. It has garnered attention due to its potential antiviral properties, particularly against HIV-1. The compound’s molecular formula is C34H20N4O14S4.4Na, and it has a molecular weight of 928.76 .
Vorbereitungsmethoden
The synthesis of stilbenavir involves several steps. One common method includes the condensation of 3,5-dialkylbenzyl phosphonates with 4’-O-tetrahydropyranyl benzaldehyde to yield 3,5-alkyl-4’-O-tetrahydropyranyl stilbene. This intermediate is then deprotected to produce stilbenes . Industrial production methods typically involve high-throughput screening and optimization to ensure the scalability and purity of the compound .
Analyse Chemischer Reaktionen
Stilbenavir undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Stilbenavir has several scientific research applications:
Chemistry: It is used as a lead compound in the development of new antiviral agents.
Biology: this compound’s ability to inhibit HIV-1 integrase makes it a valuable tool in studying viral replication mechanisms.
Medicine: The compound’s antiviral properties are being explored for potential therapeutic applications in treating HIV infections.
Industry: This compound and its derivatives are being investigated for their potential use in developing new drugs with improved efficacy and reduced toxicity
Wirkmechanismus
Stilbenavir exerts its effects by inhibiting the DNA-binding activity of HIV-1 integrase. It likely binds to the C-terminal domain of the integrase enzyme, occupying the cavity normally occupied by the noncleaved strand of the viral DNA substrate. This unique mechanism of action prevents the integration of viral DNA into the host genome, thereby inhibiting viral replication .
Vergleich Mit ähnlichen Verbindungen
Stilbenavir is compared with other stilbene disulfonic acid derivatives, such as resveratrol and pterostilbene. While resveratrol has been extensively studied for its antiviral activity, this compound exhibits a unique mechanism of action by targeting the DNA-binding site of HIV-1 integrase. This makes it distinct from other integrase inhibitors that target the active site .
Similar compounds include:
Resveratrol: Known for its antioxidant and antiviral properties.
Pterostilbene: A derivative of resveratrol with enhanced bioavailability and similar biological activities.
This compound’s unique mechanism and potential for reduced cross-resistance make it a promising candidate for further research and development in antiviral therapies .
Eigenschaften
CAS-Nummer |
6962-42-1 |
|---|---|
Molekularformel |
C34H20N4Na4O14S4 |
Molekulargewicht |
928.8 g/mol |
IUPAC-Name |
tetrasodium;4-hydroxy-3-[[4-[(E)-2-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C34H24N4O14S4.4Na/c39-33-25-7-3-1-5-23(25)31(55(47,48)49)17-27(33)37-35-21-13-11-19(29(15-21)53(41,42)43)9-10-20-12-14-22(16-30(20)54(44,45)46)36-38-28-18-32(56(50,51)52)24-6-2-4-8-26(24)34(28)40;;;;/h1-18,39-40H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-4/b10-9+,37-35?,38-36?;;;; |
InChI-Schlüssel |
YWGGHOBXKXWDHQ-NAGDPKSWSA-J |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


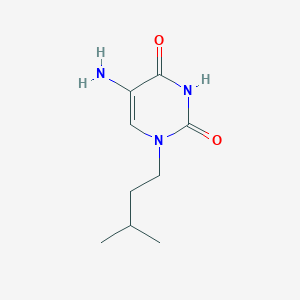
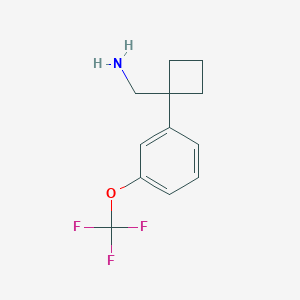
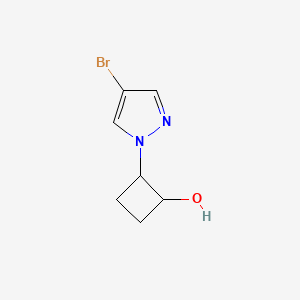
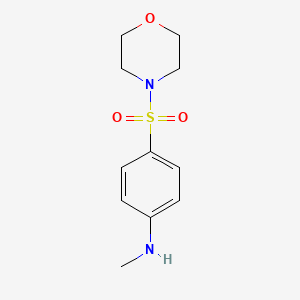

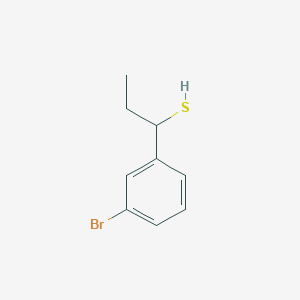

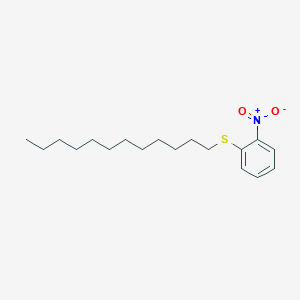

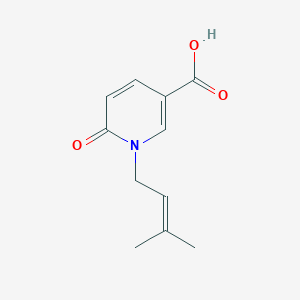
amine](/img/structure/B15278673.png)
![6,6,8-Trimethyl-1-azaspiro[3.5]nonane](/img/structure/B15278675.png)
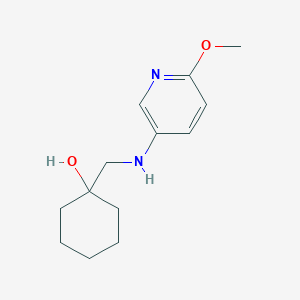
![Isobutyl ((5-(benzo[d]thiazol-6-yl)-4-(4-methylthiazol-2-yl)-1H-imidazol-2-yl)methyl)carbamate](/img/structure/B15278684.png)
